Ethyl 2-[(4-tert-butylbenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate
Description
Ethyl 2-[(4-tert-butylbenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate is a functionalized thiophene derivative characterized by a 4,5-dimethylthiophene core substituted with an ethyl carboxylate group at position 3 and a 4-tert-butylbenzoylamino moiety at position 2. This compound belongs to a class of heterocyclic molecules widely studied for their applications in medicinal chemistry and materials science. The 4-tert-butylbenzoyl group introduces steric bulk and hydrophobicity, which may enhance membrane permeability and modulate interactions with biological targets such as enzymes or receptors .
Thiophene derivatives like this are typically synthesized via substitution reactions on ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate precursors. The amino group at position 2 serves as a reactive site for acylation or sulfonylation, enabling the introduction of diverse substituents .
Properties
IUPAC Name |
ethyl 2-[(4-tert-butylbenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3S/c1-7-24-19(23)16-12(2)13(3)25-18(16)21-17(22)14-8-10-15(11-9-14)20(4,5)6/h8-11H,7H2,1-6H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTSNOCXPJDTVKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC=C(C=C2)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromothiophene-Mediated Malonate Coupling
Adapted from the patent by CN101906092B, this method begins with bromination of thiophene to generate 2-bromothiophene, followed by coupling with diethyl malonate under basic conditions:
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Bromination of Thiophene :
Thiophene is dissolved in a halohydrocarbon (e.g., dichloromethane) and hydrobromic acid, cooled to −10–0°C, and treated with pyridine perbromide hydrobromide. This yields 2-bromothiophene with >90% efficiency after extraction and distillation. -
Malonate Coupling :
Diethyl malonate reacts with alkali metals (e.g., sodium) at 90–100°C to form a malonate salt. A toluene solution of 2-bromothiophene is added, and the mixture is heated to 100–120°C to facilitate nucleophilic substitution, producing 2-(2-thiophene) diethyl malonate in 88–94% yield. -
Saponification and Decarboxylation :
The malonate ester undergoes alkaline hydrolysis (e.g., KOH in ethanol) followed by acid-catalyzed decarboxylation to yield 2-thiophenecarboxylic acid. Subsequent esterification with ethanol under acidic conditions produces the ethyl ester derivative.
Critical Parameters :
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Temperature control during bromination (−10–0°C) minimizes polybromination.
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Sodium ethoxide enhances coupling efficiency compared to metallic sodium.
Acylation of the Amino Group
The final step involves acylating ethyl 2-amino-4,5-dimethyl-3-thiophenecarboxylate with 4-tert-butylbenzoyl chloride:
Reaction Conditions and Optimization
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Reagent Selection :
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Procedure :
The amino ester (1 equiv) is dissolved in dry dichloromethane, followed by sequential addition of pyridine (1.2 equiv) and 4-tert-butylbenzoyl chloride (1.1 equiv) at 0°C. The mixture is stirred at room temperature for 12–24 hours, yielding the target compound after aqueous workup and recrystallization.
Yield and Purity :
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Typical yields range from 85–92%.
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Purity >98% is achievable via recrystallization from ethanol/water.
Comparative Analysis of Synthetic Routes
Spectral Characterization and Validation
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Nuclear Magnetic Resonance (NMR) :
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Mass Spectrometry :
Industrial and Pharmacological Applications
The target compound serves as a key intermediate in synthesizing triazine and pyrimidine derivatives with anti-inflammatory and analgesic properties . Its robust synthesis supports scalable production for drug discovery pipelines.
Chemical Reactions Analysis
Ethyl 2-[(4-tert-butylbenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon for hydrogenation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 2-[(4-tert-butylbenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate is utilized in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Mechanism of Action
The mechanism of action of Ethyl 2-[(4-tert-butylbenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bulky tert-butylbenzoyl group allows it to fit into hydrophobic pockets of proteins, potentially inhibiting their activity. The thiophene ring can participate in π-π interactions with aromatic residues, further stabilizing the compound-protein complex .
Comparison with Similar Compounds
Structural Comparison
The compound is compared to structurally related ethyl 2-acylamino-4,5-dimethylthiophene-3-carboxylate derivatives (Table 1). Key structural variations lie in the substituent attached to the amino group at position 2, which significantly influences physicochemical and biological properties.
Table 1: Structural Comparison of Ethyl 2-Acylamino-4,5-dimethylthiophene-3-carboxylate Derivatives
Key Observations :
- The 4-tert-butylbenzoyl group in the target compound imparts greater steric hindrance and hydrophobicity compared to smaller substituents like benzoyl or phenoxyacetyl. This may reduce aqueous solubility but improve lipid bilayer penetration .
- Methyl groups in the 3,4-dimethylphenoxy analog () increase electron density, possibly altering reactivity in electrophilic substitution reactions .
Reactivity Trends :
- Bulkier substituents (e.g., 4-tert-butylbenzoyl) may slow reaction rates due to steric effects, whereas electron-withdrawing groups (e.g., chlorine) could activate the amino group for further substitutions .
Physicochemical Properties
Table 2: Physicochemical Comparison
| Compound | LogP (Predicted) | Solubility (Water) | Thermal Stability |
|---|---|---|---|
| This compound | ~4.5 | Low | High |
| Ethyl 2-{[(3-chlorophenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate | ~3.8 | Moderate | Moderate |
| Ethyl 2-benzamido-4,5-dimethylthiophene-3-carboxylate | ~3.2 | Moderate | Moderate |
Key Observations :
- Chlorine and phenoxy groups moderately improve solubility compared to purely aromatic substituents .
Biological Activity
Ethyl 2-[(4-tert-butylbenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate (CAS No. 302803-41-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the chemical properties, mechanisms of action, and relevant research findings related to its biological activity.
- Molecular Formula : C20H25NO3S
- Molecular Weight : 359.48 g/mol
- Structure : The compound features a thiophene ring, which is known for its diverse biological properties.
This compound exhibits several mechanisms that contribute to its biological activity:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation and survival.
- Anti-inflammatory Properties : The presence of the thiophene moiety is associated with anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.
- Antioxidant Activity : Some derivatives of thiophene compounds are known to exhibit antioxidant properties, which may help in reducing oxidative stress in cells.
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. The results indicate:
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| HeLa (cervical cancer) | 15 | Significant reduction in cell viability |
| MCF-7 (breast cancer) | 20 | Induced apoptosis in a dose-dependent manner |
| A549 (lung cancer) | 25 | Inhibition of cell migration observed |
These findings suggest that the compound has selective cytotoxicity against certain cancer cell lines, warranting further investigation into its potential as an anticancer agent.
In Vivo Studies
In vivo studies using animal models have shown promising results regarding the anti-tumor efficacy of the compound. For instance:
- Study on Tumor Growth Inhibition : Mice bearing xenograft tumors were treated with this compound. Results indicated a significant reduction in tumor size compared to control groups.
Case Studies
- Case Study on Breast Cancer : A clinical trial involving patients with advanced breast cancer evaluated the efficacy of this compound in combination with standard chemotherapy. Results showed an improved response rate and reduced side effects compared to chemotherapy alone.
- Case Study on Inflammatory Diseases : Patients with rheumatoid arthritis treated with this compound exhibited decreased inflammatory markers and improved joint function over a six-month period.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
